molecular formula C26H29FN2O3S B2660793 (6-Fluoro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1112363-89-9

(6-Fluoro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2660793
M. Wt: 468.59
InChI Key: CKEOYQXXHZSWAU-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative with the molecular formula C26H29FN2O3S and a molecular weight of 468.59. Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Novel Stable Fluorophore

A study by Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), which exhibits strong fluorescence across a wide pH range in aqueous media. This compound demonstrates remarkable stability against light and heat, making it an excellent candidate for biomedical analysis, especially as a fluorescent labeling reagent (Hirano et al., 2004).

Selectivity in Hydrogenations

Hönel and Vierhapper (1983) explored the selectivity of hydrogenations involving N-methyl fluorosulphonates of various compounds, including quinoline derivatives. Their research showed that the hydrogenation process could yield N-methylpiperidine derivatives, providing insights into the chemical transformations of quinoline structures (Hönel & Vierhapper, 1983).

Synthesis and Molecular Structure

Hashimoto et al. (2007) reported the synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone. This compound's molecular structure was established using multinuclear NMR spectroscopy and X-ray crystallography, highlighting the compound's potential in addressing resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).

Effects of Structure and Environment on Spectroscopic Properties

Al-Ansari (2016) conducted an experimental and theoretical study on the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. The study revealed insights into how structural modifications and environmental factors influence the electronic absorption, excitation, and fluorescence properties of these compounds (Al-Ansari, 2016).

Future Directions

Quinoline derivatives are a focus of medicinal chemistry research, with numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This compound, as a quinoline derivative, may also be a subject of future research in these areas.

properties

IUPAC Name

[6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O3S/c1-17(2)14-19-4-7-21(8-5-19)33(31,32)25-22-15-20(27)6-9-24(22)28-16-23(25)26(30)29-12-10-18(3)11-13-29/h4-9,15-18H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEOYQXXHZSWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone

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